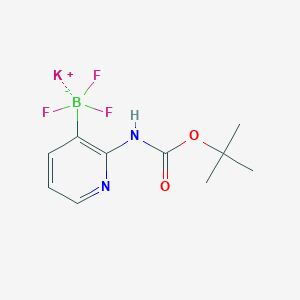
2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one is an organic compound that features a bromopyridine moiety, a difluoroethanone group, and a morpholine ring
Métodos De Preparación
The synthesis of 2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one typically involves multiple steps. One common method starts with the bromination of pyridine to form 5-bromopyridine. This intermediate is then subjected to a nucleophilic substitution reaction with a difluoroethanone derivative.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mecanismo De Acción
The mechanism of action of 2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, while the difluoroethanone group may participate in covalent bonding with nucleophilic sites on proteins or DNA. The morpholine ring enhances the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar compounds to 2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one include:
2-(5-Bromopyridin-2-yl)acetonitrile: This compound has a similar bromopyridine moiety but lacks the difluoroethanone and morpholine groups.
(5-Bromopyridin-2-yl)methanol: This compound also features a bromopyridine ring but has a hydroxymethyl group instead of the difluoroethanone and morpholine groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11BrF2N2O2 |
|---|---|
Peso molecular |
321.12 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-2-yl)-2,2-difluoro-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C11H11BrF2N2O2/c12-8-1-2-9(15-7-8)11(13,14)10(17)16-3-5-18-6-4-16/h1-2,7H,3-6H2 |
Clave InChI |
LOZRMBNPPOSKKN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C(C2=NC=C(C=C2)Br)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Spiro[2.4]hepta-4,6-dien-1-ylmethanol](/img/structure/B14029168.png)










